Tetramethyl-d12-ammonium chloride

Description

Significance of Stable Isotope Labeling in Advanced Chemical Investigations

Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-peptides.com This method is fundamental to advanced chemical investigations, particularly in quantitative proteomics and the study of molecular dynamics. nih.govnih.gov The key advantage of this technique is that the labeled molecules are chemically very similar to their natural counterparts, allowing them to participate in biological and chemical processes without significantly altering the system's behavior. quora.com

The primary application of stable isotope labeling is in mass spectrometry (MS), where it enables precise quantification of molecules in complex mixtures. nih.govnih.govwikipedia.org In this approach, a known quantity of a heavy-isotope-labeled compound is added to a sample as an internal standard. creative-peptides.com Because the labeled and unlabeled compounds are chemically identical, they behave similarly during sample preparation and analysis. washington.edu However, they are distinguishable by their mass difference in the mass spectrometer. wikipedia.orgwashington.edu This allows for accurate determination of the concentration of the target analyte by comparing its signal intensity to that of the known internal standard, correcting for variations in sample handling and instrument response. creative-peptides.com

Another critical application is in Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated solvents, where hydrogen atoms are replaced by deuterium, is standard practice in ¹H NMR. labinsights.nlsimsonpharma.com Since deuterium resonates at a different frequency from protons, using a deuterated solvent eliminates the large, overwhelming solvent signal from the spectrum, which would otherwise obscure the signals from the analyte of interest. quora.comsimsonpharma.comstudymind.co.uk Deuterium labeling within a molecule can also be used to simplify complex spectra and aid in structural elucidation. studymind.co.uk

Overview of Tetramethyl-d12-ammonium Chloride as a Model System

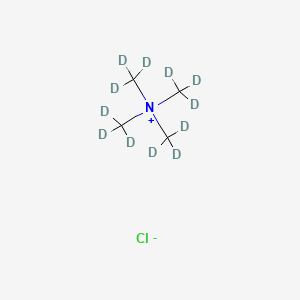

This compound, with the chemical formula (CD₃)₄N⁺Cl⁻, is the deuterated analog of Tetramethylammonium (B1211777) chloride. scbt.com In this compound, all twelve hydrogen atoms on the four methyl groups attached to the central nitrogen atom are replaced with deuterium. sigmaaldrich.com This complete deuteration results in a significant mass shift (M+12) compared to the unlabeled compound, making it an excellent internal standard for mass spectrometry-based quantification. sigmaaldrich.com

It is a white, crystalline solid that is highly soluble in water and polar organic solvents like methanol. adpharmachem.comlobachemie.comwikipedia.org Its non-deuterated counterpart is produced industrially by reacting trimethylamine (B31210) with methyl chloride. wikipedia.org this compound serves as a valuable model system for studying the behavior of quaternary ammonium (B1175870) compounds in various chemical environments and analytical systems.

Scope and Research Imperatives for this compound

The primary research imperative for this compound is its application in developing and validating robust analytical methods. It is particularly crucial for the accurate quantification of quaternary ammonium compounds in diverse matrices, including environmental, food, and biological samples. The use of this deuterated standard helps to overcome matrix effects and improve the reliability of analytical results.

Furthermore, this compound is valuable in fundamental research. Its well-defined structure and properties make it a suitable probe for investigating physicochemical phenomena such as ion-pairing, solvation dynamics, and the behavior of electrolytes in solution. Its use in NMR and other spectroscopic techniques can provide detailed insights into molecular interactions and dynamics at the atomic level. Continued research is focused on expanding its utility in new analytical platforms and in the study of complex chemical systems where precise quantification and structural analysis are required.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄D₁₂ClN | scbt.com |

| Synonym | tetrakis(trideuteriomethyl)azanium;chloride | lgcstandards.com |

| Molecular Weight | 121.67 g/mol | scbt.comcdnisotopes.com |

| Appearance | White solid | sigmaaldrich.comlobachemie.com |

| Melting Point | >300 °C | sigmaaldrich.comlobachemie.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comcdnisotopes.com |

| Solubility | Soluble in water | lobachemie.comwikipedia.org |

Properties

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZCWYLBDKLSU-KXWZVCIVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuteration of Quaternary Ammonium (B1175870) Cations

The most common and direct method for synthesizing quaternary ammonium salts is the Menschutkin reaction. wikipedia.orgresearchgate.net This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov To produce a deuterated quaternary ammonium cation, this reaction is adapted by using starting materials that are already enriched with deuterium (B1214612).

Key strategies for deuteration include:

Use of Deuterated Alkylating Agents: A non-deuterated tertiary amine can be reacted with a deuterated alkyl halide. For instance, reacting trimethylamine (B31210) with a deuterated methyl halide (e.g., methyl-d3 iodide) will introduce one deuterated methyl group.

Use of Deuterated Tertiary Amines: A deuterated tertiary amine can be reacted with a non-deuterated alkyl halide. This is effective for incorporating a larger number of deuterium atoms if the amine contains multiple deuterated alkyl groups.

Reaction of Fully Deuterated Precursors: For complete deuteration, as in Tetramethyl-d12-ammonium chloride, both the tertiary amine and the alkylating agent should ideally be deuterated. For example, reacting trimethylamine-d9 with a methyl-d3 halide ensures that all four methyl groups on the resulting ammonium cation are deuterated. nih.gov

The choice of solvent is also a critical factor in the Menschutkin reaction, with polar aprotic solvents often favored as they help to stabilize the polar transition state, thereby increasing the reaction rate. researchgate.net

Optimized Synthetic Routes for this compound

The synthesis of this compound, with the chemical formula (CD₃)₄NCl, is achieved by ensuring that all methyl groups introduced are fully deuterated. sigmaaldrich.comscbt.com The primary synthetic route is a variation of the Menschutkin reaction. wikipedia.org

A typical optimized synthesis involves the reaction of Trimethylamine-d9 with Methyl-d3 chloride .

Reaction Scheme: (CD₃)₃N + CD₃Cl → [(CD₃)₄N]⁺Cl⁻

In this Sₙ2 reaction, the nitrogen atom of trimethylamine-d9 acts as a nucleophile, attacking the carbon atom of methyl-d3 chloride. The chloride ion is displaced, resulting in the formation of the tetramethyl-d12-ammonium cation and a chloride anion, which associate to form the final salt. nih.gov This method is highly efficient for producing the fully deuterated target compound with a high degree of isotopic enrichment.

Characterization of Isotopic Purity and Distribution in Synthesized Material

Following synthesis, it is crucial to verify the isotopic purity and confirm the distribution of deuterium atoms within the molecule. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the mass-to-charge ratio of the synthesized compound. researchgate.net The molecular weight of this compound (121.67 g/mol ) is significantly higher than its non-deuterated counterpart (Tetramethylammonium chloride, 109.60 g/mol ) due to the replacement of 12 hydrogen atoms (approx. 1.008 amu) with 12 deuterium atoms (approx. 2.014 amu). sigmaaldrich.com

MS analysis provides:

Confirmation of Molecular Weight: Verifies the successful incorporation of 12 deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity and determining the site-specific isotopic purity of deuterated compounds. nih.gov

Proton NMR (¹H NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum should show a dramatic reduction or complete absence of the signal corresponding to the methyl protons. The intensity of any residual proton signal can be compared to an internal standard to quantify the level of any remaining non-deuterated species. beilstein-journals.org

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.org For a compound like this compound, ²H NMR will show a single strong signal in the region expected for methyl groups, confirming that the deuterium has been incorporated at the desired positions. ²H NMR is particularly advantageous for highly enriched compounds where ¹H NMR signals are too weak for accurate analysis. sigmaaldrich.com Quantitative ²H NMR can be used to determine the deuterium enrichment with high accuracy. acs.org A combined approach using both ¹H and ²H NMR can provide an even more precise determination of isotopic abundance than classic ¹H NMR or MS methods alone. nih.gov

Spectroscopic Characterization and Dynamic Behavior

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Dynamics

Deuterium (²H) NMR spectroscopy is an especially informative method for investigating the dynamics of deuterated compounds in the solid state. The ²H nucleus possesses a quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the orientation of the C-D bond relative to the external magnetic field, making ²H NMR lineshapes and relaxation times excellent probes of molecular motion.

In the case of the Tetramethyl-d12-ammonium cation, the deuterium labels on the methyl groups allow for a detailed analysis of the cation's reorientational motions. As the cation undergoes dynamic processes, such as rotation, the orientation of the C-D bonds changes, leading to characteristic changes in the observed ²H NMR spectrum. By analyzing these changes as a function of temperature, it is possible to determine the nature of the motion, its timescale, and the energy barriers associated with it.

The rotational dynamics of the Tetramethyl-d12-ammonium cation can be complex, potentially involving multiple types of motion occurring at different rates. The primary motions include the rotation of the individual methyl (CD₃) groups about their C₃ symmetry axes and the isotropic tumbling or reorientation of the entire [(CD₃)₄N]⁺ cation.

²H NMR spectra can distinguish between these motions. At very low temperatures, in the "rigid lattice" limit, where all motions are slow on the ²H NMR timescale (slower than 10⁻⁵ s), a broad Pake doublet pattern is observed. As the temperature increases, the onset of fast methyl group rotation (on the order of 10⁻⁸ s or faster) leads to a narrowing of the spectrum. The quadrupolar splitting is reduced by a factor related to the angle between the C-D bond and the axis of rotation. At even higher temperatures, the onset of whole-cation tumbling further averages the quadrupolar interaction, leading to a much narrower central line.

Due to a lack of specific studies on Tetramethyl-d12-ammonium chloride, data from analogous compounds, such as phenyltrimethylammonium-d₃ iodide, can provide insight into the expected dynamics. In such systems, both methyl and trimethyl group rotations are observed and their activation energies can be calculated from the temperature dependence of the NMR spectra.

| Type of Motion | Activation Energy (kJ/mol) | Compound |

|---|---|---|

| Methyl Rotation | Data Not Available | Phenyltrimethylammonium-d₃ iodide |

| Trimethyl Rotation | 84.3 ± 0.6 |

Data for Phenyltrimethylammonium-d₃ iodide is used as an analogue due to the absence of specific data for this compound.

In addition to full rotations, the cation can undergo librational motion, which is a restricted, oscillatory movement within a potential well. At lower temperatures, before the onset of full rotation, these librations can contribute to the narrowing of the NMR lineshape.

Molecular jumps refer to the reorientation of the cation between discrete, energetically favorable sites in the crystal lattice. ²H NMR lineshape analysis is particularly sensitive to the geometry and rate of these jumps. For a tetrahedral ion like tetramethylammonium (B1211777), jumps can occur about its various symmetry axes. The rate of these jumps is temperature-dependent and follows an Arrhenius relationship, allowing for the determination of the activation energy for the process.

Spin-lattice (T₁) relaxation time measurements provide quantitative information about the rates of molecular motion. The T₁ relaxation time is the characteristic time for the nuclear spin system to return to thermal equilibrium after being perturbed. The rate of relaxation is most efficient when the frequency of molecular motion is close to the NMR Larmor frequency.

| Compound | Quadrupolar Coupling Constant (χ) (kHz) |

|---|---|

| Trimethyltelluronium-d₃ iodide | 190 |

| Trimethylsulfonium-d₃ iodide | 173 |

These values for analogous compounds illustrate the sensitivity of the quadrupolar coupling constant to the electronic environment of the methyl group.

Solid-State NMR Applications for Structural Elucidation and Phase Transitions

Solid-state NMR is a powerful technique for elucidating the structure of crystalline and amorphous materials. For this compound, solid-state NMR can provide information about the local environment of the cation, including the symmetry of the crystal lattice and the nature of the interactions with the chloride anions.

Furthermore, many tetramethylammonium salts are known to undergo phase transitions as a function of temperature. These transitions often involve changes in the crystal structure and are frequently accompanied by changes in the motional state of the cation. Solid-state NMR is highly sensitive to these changes. A phase transition can be detected by a sudden change in the NMR lineshape, a discontinuity in the temperature dependence of the relaxation times, or a change in the chemical shift. By monitoring the NMR parameters through the phase transition temperature, it is possible to gain a detailed understanding of the structural and dynamic changes that occur. For example, a transition from a phase with a static, ordered cation to one with a dynamically disordered cation will result in a dramatic narrowing of the NMR signal.

Crystallographic Investigations and Solid State Phenomena

Single-Crystal X-ray Diffraction Studies of Tetramethyl-d12-ammonium Chloride and Related Structures

While specific single-crystal X-ray diffraction (SCXRD) studies for this compound are not extensively detailed in available literature, the structure of its non-deuterated counterpart, Tetramethylammonium (B1211777) chloride, and related quaternary ammonium (B1175870) salts have been thoroughly investigated. The tetramethylammonium cation typically exhibits a tetrahedral geometry. nih.govwikipedia.org SCXRD analysis is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing data on lattice parameters, space groups, and bond lengths.

Studies on related compounds provide valuable comparative data. For instance, SCXRD confirms that urea (B33335) L-malic acid (ULMA) doped with ammonium chloride crystallizes in a tetragonal system with the space group P42/mnm. researchgate.net The sharpness and intensity of peaks in powder X-ray diffraction (PXRD) patterns of such crystals indicate good crystallinity and phase purity. researchgate.net Similarly, the crystal structure of anhydrous tetraethylammonium (B1195904) chloride has been determined, offering a point of comparison for the impact of alkyl chain length on crystal packing. researchgate.net

Table 1: Crystallographic Data for Related Ammonium Compounds

| Compound | Crystal System | Space Group | Lattice Parameters | Source |

| Urea L-malic acid (ULMA) (Ammonium Chloride Doped) | Tetragonal | P42/mnm | Not specified | researchgate.net |

| Tetraethylammonium Chloride Tetrahydrate | Orthorhombic | Ccca | a=19.104 Å, b=23.084 Å, c=13.330 Å | researchgate.net |

| Tetraethylammonium hydrogenselenate | Triclinic | P1̄ | a=8.290 Å, b=9.073 Å, c=9.517 Å, α=76.75°, β=74.31°, γ=63.92° | researchgate.net |

Analysis of Cation Ordering and Disorder Phenomena in Crystalline Phases

A significant feature in the crystal structures of ammonium and quaternary ammonium salts is the phenomenon of cation ordering and disorder. At higher temperatures, the cations often possess enough thermal energy to exhibit rotational motion or exist in multiple orientations within the crystal lattice, a state known as orientational disorder.

In the crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide, the tetramethylammonium cation is present, and three of its four methyl groups are disordered over two positions. nih.gov This disorder is a common characteristic reflecting the rotational freedom of the cation within the crystal packing. Similarly, neutron diffraction studies of ammonium chloride have shown that at room temperature, the ammonium ions are disordered, with the N-H bonds pointing randomly toward two possible sets of surrounding chloride ions. aps.org This random occupation of orientations is a classic example of an order-disorder system. aps.org

A detailed study of tetrakis(trimethylsilyl)methane (B94962), a molecule with a bulky, tetrahedral shape similar to the tetramethylammonium ion, reveals distinct phase transitions linked to changes in molecular orientation. nih.gov At room temperature, the molecules exhibit a sixfold orientational disorder, which transitions to a twofold disorder upon cooling, and finally becomes fully ordered at lower temperatures. nih.gov

Table 2: Phase Transitions and Disorder in Tetrakis(trimethylsilyl)methane

| Temperature Range | Phase | Molecular Orientation | Source |

| Above 268 K | High-Temperature Phase | Sixfold orientational disorder | nih.gov |

| 225 K - 268 K | Intermediate Phase | Twofold orientational disorder | nih.gov |

| Below 225 K | Low-Temperature Phase | Ordered | nih.gov |

Phase Transitions and Temperature-Dependent Structural Changes in Related Quaternary Ammonium Salts

Phase transitions in quaternary ammonium salts are often triggered by temperature changes that affect the motional state of the cation. The substitution of hydrogen with deuterium (B1214612) can significantly influence these transitions. Deuteration typically leads to an increase in the moment of inertia, which can alter the temperatures at which rotational modes freeze out, thereby shifting the phase transition temperatures.

Studies on various deuterated ammonium salts have demonstrated this effect:

In (ND₄)₃VOF₅, deuteration of the ammonium cation results in an increase in the unit cell volume and an elevation of the phase transition temperatures. ioffe.ru

For (NH₄)₂TeCl₆, deuteration has a minor effect on the cubic-to-trigonal phase transition near 85-90 K but induces new structural transformations at lower temperatures (48 K and 28 K) that are not observed in the non-deuterated form. rero.chaps.org These lower-temperature transitions are associated with the slowing down and localization of the deuterons. rero.chaps.org

An NMR study of deuterated ammonium Rochelle salt also revealed a distinct, discontinuous change in its spectra at a critical temperature (Tc) of 122 K, indicative of a phase transition. aps.org

These findings underscore that deuteration is a powerful tool for probing the mechanisms of phase transitions in these materials, often revealing subtle structural changes linked to cation dynamics. rero.ch

Intermolecular Interactions and Crystal Packing in Deuterated Quaternary Ammonium Compounds

The crystal packing in deuterated quaternary ammonium compounds is governed by a balance of several intermolecular forces. The primary interaction is the electrostatic attraction between the positively charged quaternary ammonium cation and the counter-anion (in this case, chloride). mdpi.com

Beyond simple electrostatic attraction, other interactions play a crucial role:

Hydrogen Bonding: While the tetramethylammonium cation itself cannot act as a hydrogen bond donor, in related systems or in the presence of co-crystallized molecules (like water or dipeptides), hydrogen bonding can be a dominant directional force. nih.gov For example, studies on the interaction between quaternary ammonium ions and dipeptides show that intermolecular hydrogen bonding between the anion and protons on the dipeptide is a primary binding force. nih.gov

Steric Interactions: The size and shape of the cation heavily influence the crystal packing. In the crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide, the packing is characterized by the separation of anionic and cationic regions, with the anions forming layers that are separated by columns of the tetramethylammonium cations. nih.gov The ordering in compounds like tetrakis(trimethylsilyl)methane is shown to be a result of steric interactions between neighboring molecules. nih.gov

Molecular dynamics simulations on various quaternary ammonium head groups have further elucidated the nature of these interactions, showing how hydration levels and the specific structure of the alkyl groups affect the interaction with counter-ions. ect-journal.kz

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule, such as its geometry, electronic structure, and conformational stability. These calculations solve approximations of the Schrödinger equation to predict molecular properties. wavefun.com For ions like the tetramethyl-d12-ammonium cation, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly employed. chemistryworldconference.comnih.gov

A key aspect of these calculations for the tetramethyl-d12-ammonium cation is the determination of its most stable three-dimensional arrangement. While the non-deuterated tetramethylammonium (B1211777) cation possesses high symmetry (Td), theoretical calculations can explore subtle deviations and the effects of deuteration on vibrational modes. For the structurally similar butyltrimethylammonium cation, quantum chemical calculations have been used to identify stable conformers corresponding to local minima on the potential energy surface. chemistryworldconference.com Similar approaches for the tetramethyl-d12-ammonium cation would involve geometry optimization to find the lowest energy structure. The primary difference in the calculations for the deuterated species compared to its non-deuterated counterpart lies in the mass of the deuterium (B1214612) atoms, which significantly influences the calculated vibrational frequencies.

The results of these calculations typically include optimized bond lengths, bond angles, and dihedral angles. Furthermore, they provide electronic properties such as the distribution of partial charges on the atoms, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). chemistryworldconference.com

Table 1: Calculated Properties from Quantum Chemical Methods

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | DFT, MP2 |

| Vibrational Frequencies | Predicts infrared and Raman spectra, confirms minimum energy structure. | DFT, MP2 |

| Partial Atomic Charges | Describes the electron distribution within the ion. | Mulliken, NBO analysis |

| Frontier Orbitals (HOMO/LUMO) | Indicates regions of electron donation and acceptance. | DFT, HF |

Molecular Dynamics Simulations of Tetramethyl-d12-ammonium Cation Behavior in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with a surrounding medium, such as a solvent. acs.orgrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For the tetramethyl-d12-ammonium cation, MD simulations are particularly insightful for understanding its behavior in aqueous solutions. Studies on the non-deuterated tetramethylammonium (TMA) cation, which are directly comparable, have revealed detailed information about its hydration shell. acs.org These simulations show that the TMA cation has a well-defined hydration structure, and the results for hydration numbers are in good agreement with experimental data obtained from NMR experiments on deuterated TMACl solutions. acs.org

Recent research combining neutron scattering with MD simulations on concentrated TMACl solutions has further elucidated the hydration structure. rsc.orgrsc.org These studies, which explicitly benefit from isotopic substitution (deuteration), help in interpreting experimental data by providing a molecular-level picture of the arrangement of water molecules around the cation and the interactions between ions. rsc.orgrsc.org The simulations allow for the testing of various force fields, which are sets of parameters used to describe the potential energy of the system, and assess their ability to reproduce experimental observations. rsc.orgrsc.org

The dynamics of the cation itself, such as its translational and rotational motion, are also a key output of MD simulations. For instance, the self-diffusion coefficient of the TMA cation and the water molecules in its hydration shell can be calculated, showing that water molecules in the immediate vicinity of the ion are less mobile than those in the bulk solvent. acs.org

Table 2: Key Findings from Molecular Dynamics Simulations of the Tetramethylammonium Cation

| Finding | Description | Relevance of Deuteration |

|---|---|---|

| Hydration Number | The number of water molecules in the first hydration shell. Simulations for TMA suggest a hydration number of approximately 23. acs.org | Experimental validation often uses deuterated species in NMR. acs.org |

| Hydration Shell Dynamics | Water molecules in the hydration shell have lower self-diffusion coefficients and longer reorientational times than bulk water. acs.org | Isotopic labeling in experiments helps to isolate the signal from the cation's environment. |

| Ion-Ion Interactions | In concentrated solutions, the interactions between cations and anions become significant and are sensitive to the force field used in the simulation. rsc.orgrsc.org | Deuteration does not significantly alter these electrostatic interactions. |

| Translational Motion | The self-diffusion coefficient of the ion can be calculated, providing insight into its mobility in solution. acs.org | Mass difference affects diffusion, a factor accounted for in simulations. |

Investigation of Rotational Barriers and Potential Energy Surfaces of Deuterated Ammonium (B1175870) Ions

The methyl groups of the tetramethyl-d12-ammonium cation are not static but can rotate around the carbon-nitrogen bonds. The energy required for this rotation is known as the rotational barrier, and understanding this is crucial for a complete picture of the ion's dynamics. Theoretical chemistry provides methods to calculate the potential energy surface (PES) associated with such internal rotations.

Theoretical studies on similar molecules, like the tert-butyl radical, have used methods such as restricted open-shell Hartree-Fock to investigate the potential functions for methyl group rotation. ibm.com These calculations involve systematically changing the dihedral angle of a methyl group and calculating the energy at each step, while optimizing the rest of the geometry. The resulting energy profile reveals the height of the rotational barrier. For the tert-butyl radical, the barrier for a single methyl group rotation was calculated to be around 1.5 kcal/mol. ibm.com

For the tetramethyl-d12-ammonium cation, similar computational approaches can be applied. The presence of the positive charge on the nitrogen atom and the interaction with the counter-ion and solvent molecules can influence these barriers. Theoretical studies on the internal rotational barriers in other organic molecules have shown that electron-donating or withdrawing groups can affect the barrier height. nih.gov In the case of the deuterated ion, the mass difference of deuterium compared to hydrogen will primarily affect the dynamics of the rotation (e.g., tunneling frequencies) rather than the electronically determined height of the potential barrier itself. dtu.dk

Theoretical Studies of Interionic and Solvation Interactions

Theoretical studies are essential for dissecting the complex web of interactions between the tetramethyl-d12-ammonium cation, the chloride anion, and solvent molecules. These interactions govern the macroscopic properties of a Tetramethyl-d12-ammonium chloride solution.

MD simulations, as discussed previously, are a primary tool for studying these interactions. They explicitly model the forces between all particles in the system. For instance, simulations have shown that the interactions between TMA cations and chloride anions in concentrated solutions are sensitive to the parameters of the force field used. rsc.orgrsc.org This highlights the importance of accurate theoretical models for describing ion pairing and aggregation.

Furthermore, theoretical studies can investigate the role of the solvent in mediating these interactions. The influence of the immediate solvation shell on chemical reactions and stability has been explored using density functional theory (DFT). researchgate.net For tetraalkylammonium cations, it has been demonstrated that explicitly modeling the first solvation shell provides better agreement with experimental observations of degradation pathways than implicit solvent models. researchgate.net This is because the solvent molecules are not just a bulk medium but actively participate in stabilizing or destabilizing certain conformations and transition states through direct interactions like hydrogen bonding.

Studies on the degradation of related trialkylammonium salts have also underscored the importance of the counter-ion and solvent. nih.gov The nucleophilicity of the halide counter-ion, which is a key factor in degradation pathways, is significantly modulated by how strongly it is solvated. nih.gov These findings are directly relevant to understanding the stability and reactivity of this compound in different solvents.

Advanced Analytical Applications in Research Disciplines

Role as an Internal Standard in Mass Spectrometry-Based Quantitation

Tetramethyl-d12-ammonium chloride serves as a stable isotope-labeled (SIL) internal standard (ISTD) in mass spectrometry. In quantitative analysis, an ideal internal standard should possess chemical and physical properties that are nearly identical to the analyte being measured. bioanalysis-zone.com SIL analogs are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and can be distinguished based on their mass-to-charge ratio (m/z). bioanalysis-zone.comnih.gov This allows for the correction of variability during sample preparation and analysis, leading to improved precision and accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying compounds at trace levels in complex matrices like serum and urine. nih.gov However, the analysis of certain molecules, such as quaternary ammonium (B1175870) compounds, can be challenging due to their cationic nature, high water solubility, and low volatility. nih.govnih.gov The use of a robust internal standard is critical to overcome these challenges and to account for matrix effects, where other components in the sample can suppress or enhance the analyte's signal. nih.gov

This compound is employed as an internal standard for the quantification of its non-labeled counterpart, tetramethylammonium (B1211777), and other structurally related quaternary ammonium compounds. scbt.com In a typical LC-MS/MS workflow, a known amount of this compound is added to each sample before processing. During analysis, it behaves almost identically to the target analyte through extraction and chromatographic separation. bioanalysis-zone.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated standard. By calculating the ratio of the analyte's response to the internal standard's response, precise quantification can be achieved, even if sample loss or matrix effects occur. nih.gov This approach offers superior sensitivity and selectivity compared to other methods. nih.gov

The accuracy of quantitative analysis using a stable isotope-labeled internal standard is fundamentally dependent on the isotopic purity of the standard. nih.gov Commercially available this compound typically has a high isotopic purity, often specified as 98 atom % D. sigmaaldrich.comsigmaaldrich.com This high level of deuterium (B1214612) enrichment is crucial for its function.

The "atom percent" value indicates the percentage of the compound's molecules that are fully labeled with the heavy isotope. The remaining percentage may consist of unlabeled molecules (M+0) or partially labeled isotopologues. It is essential to characterize the isotopic distribution of the standard to correct for any signal overlap between the standard and the analyte, which could otherwise lead to inaccurate measurements. nih.gov The mass shift of M+12 for this compound relative to its unlabeled form provides a distinct signal for detection, minimizing cross-talk and ensuring reliable quantification. sigmaaldrich.com

Table 1: Properties of a Commercial this compound Standard

| Property | Value | Source |

|---|---|---|

| Linear Formula | (CD₃)₄N⁺Cl⁻ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 121.67 | scbt.comsigmaaldrich.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+12 | sigmaaldrich.com |

| Chemical Purity | ≥99% | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Applications in Proteomics and Metabolomics Research Using Stable Isotope Tracers

Proteomics and metabolomics are large-scale studies of proteins and metabolites within a biological system at a specific point in time. nih.gov Stable isotope tracers are invaluable tools in these fields for elucidating metabolic pathways, and determining the flux and turnover rates of various biomolecules. nih.gov While this compound is predominantly used as an internal standard for quantification, its identity as a stable isotope-labeled compound means it can also function as a tracer. scbt.commedchemexpress.com

In a tracer application, a deuterated compound is introduced into a biological system, and its incorporation into various metabolites is tracked over time using mass spectrometry. nih.gov For instance, deuterium from heavy water (D₂O) can be incorporated into amino acids, lipids, and glucose, allowing researchers to simultaneously measure the turnover of multiple types of molecules. nih.gov

Although specific studies detailing the use of this compound as a metabolic tracer are not prominent, it could theoretically be used in targeted metabolomics to trace the fate of the tetramethylammonium cation in a biological system. This would involve administering the labeled compound and analyzing samples to identify any metabolic products that have incorporated the deuterated methyl groups. This distinguishes its role as a dynamic tracer from its more common static role as a quantification standard.

Table 2: Comparison of Roles for this compound in Research

| Feature | Role as Internal Standard | Role as Metabolic Tracer |

|---|---|---|

| Primary Goal | Accurate quantification of an analyte | Tracing the fate and turnover of a molecule |

| Method | Added to samples post-collection, before analysis | Administered to a biological system (in vivo/in vitro) |

| Measurement | Ratio of analyte to standard signal | Incorporation of isotope label into downstream products |

| Nature of Use | Static (corrects for analytical variability) | Dynamic (measures a biological process over time) |

This table is interactive. Click on the headers to sort.

Utilization in Environmental Tracing Studies

Stable isotope tracers provide a powerful method for tracking the movement, transformation, and fate of substances within ecosystems without causing radioactive contamination. oregonstate.edu A well-documented approach involves adding a compound labeled with a stable isotope, such as ¹⁵N, to an environment like a stream to study the nitrogen cycle. oregonstate.edu By monitoring the appearance of the ¹⁵N label in dissolved inorganic nitrogen, algae, insects, and riparian plants, researchers can quantify nutrient uptake rates and understand the connections between aquatic and terrestrial ecosystems. oregonstate.edu

In a similar manner, this compound can be utilized as a tracer in environmental studies. Quaternary ammonium compounds are used as disinfectants and can be introduced into the environment through wastewater. nih.gov To understand the environmental fate of these compounds, researchers could release a known quantity of this compound into a controlled environmental system, such as a mesocosm or a specific watershed. Subsequent sampling of water, sediment, and biota, followed by LC-MS/MS analysis, would allow for the precise tracking of the labeled compound. This approach can reveal critical information about its transport, persistence, and potential for bioaccumulation or degradation in the environment.

Specialized Research Applications and Mechanistic Insights

Investigation of Catalytic Roles and Reaction Mechanism Studies

Ammonium (B1175870) chloride and its derivatives are recognized for their catalytic activity in a range of organic syntheses. iosrjournals.org They function as inexpensive, readily available, and mild catalysts that can be used under neutral conditions. iosrjournals.org The aqueous solution of ammonium chloride is mildly acidic, making it an effective source for acid-catalyzed reactions. iosrjournals.org

The deuterated form, Tetramethyl-d12-ammonium chloride, is specifically employed to investigate the mechanisms of these catalytic reactions. By substituting hydrogen atoms with deuterium (B1214612) on the methyl groups, researchers can track the compound's involvement in reaction pathways. This isotopic labeling is crucial for kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution. The KIE provides invaluable information about the rate-determining step of a reaction and the nature of the transition states, thereby offering deep mechanistic insights that are not accessible with the non-deuterated compound alone. For instance, in reactions where the C-H bond cleavage of the ammonium salt is involved in the rate-limiting step, using this compound would result in a significantly slower reaction rate, confirming the mechanism.

Influence on Reaction Rates and Yields in Organic Synthesis

The non-deuterated analog, Tetramethylammonium (B1211777) chloride, and related ammonium salts have been shown to positively influence reaction rates and yields. For example, the Thia-Michael addition of thiols to α,β-unsaturated ketones proceeds efficiently in the presence of saturated ammonium chloride in water at room temperature, resulting in good to excellent yields of the 1,4-adducts without significant by-products. iosrjournals.org Similarly, an efficient protocol for synthesizing 2-arylbenzothiazole derivatives from 2-aminothiophenol (B119425) and aromatic aldehydes uses ammonium chloride as a catalyst to achieve yields ranging from 58% to 92%. eurjchem.com

In this context, this compound serves as a tool for mechanistic clarification. By comparing the reaction rates and yields obtained with the deuterated versus the non-deuterated compound, chemists can determine if the cation plays a direct role in the reaction mechanism beyond simply acting as a phase-transfer catalyst or an acid source. These studies help in optimizing reaction conditions to maximize yields and improve the efficiency of synthetic protocols.

Research into Hydrate (B1144303) Inhibition Mechanisms

Gas hydrates, ice-like crystalline solids formed from water and gas molecules at high pressure and low temperature, pose significant challenges in oil and gas pipelines. utexas.edu Tetramethylammonium chloride (TMACl) has been identified as a dual-function inhibitor, exhibiting both thermodynamic and kinetic inhibition properties for methane (B114726) and carbon dioxide hydrates. researchgate.net The deuterated version is instrumental in probing the precise molecular interactions that lead to this inhibition.

Thermodynamic hydrate inhibitors (THIs) work by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, while kinetic hydrate inhibitors (KHIs) delay the nucleation and/or arrest the growth of hydrate crystals. nih.govfrontiersin.org TMACl demonstrates effectiveness in both roles. researchgate.net Studies have shown that a 10 wt% concentration of TMACl can lower the phase boundary of CO₂ and CH₄ hydrates by 1.42 K to 1.60 K. researchgate.net

Kinetic studies focus on the induction time, which is the time required for hydrate crystals to start forming. The addition of inhibitors like TMACl can significantly prolong this induction time, preventing blockages in pipelines. frontiersin.org The use of this compound in these studies allows researchers to use techniques like Neutron Scattering to precisely map the location and dynamics of the inhibitor molecules relative to the water and gas molecules during the pre-nucleation and nucleation stages.

Table 1: Effect of Tetramethylammonium Chloride (TMACl) on Gas Hydrate Formation

| Inhibitor System | Gas Type | Inhibitor Concentration (wt%) | Temperature Depression (ΔT) |

| TMACl | Methane (CH₄) | 10 | ~1.4 K |

| TMACl | Carbon Dioxide (CO₂) | 10 | 1.42 K - 1.60 K |

| Tetramethylammonium hydroxide (B78521) (TMAOH) | Methane (CH₄) | 10 | 1.6 K |

| Tetramethylammonium hydroxide (TMAOH) | Carbon Dioxide (CO₂) | 10 | 2.27 K |

This table presents data for the non-deuterated Tetramethylammonium chloride (TMACl) and related compounds, as it is the subject of primary inhibition studies. The deuterated compound is used to understand the mechanisms behind these observed effects.

The mechanism of hydrate inhibition is fundamentally linked to the inhibitor's ability to interact with water molecules. nih.gov Inhibitors disrupt the formation of the hydrogen-bonded water cages necessary for trapping gas molecules and forming hydrate crystals. nih.govnih.gov The ammonium cation (NH₄⁺) plays a key role in this process. ustc.edu.cn When dissolved in water, the ionic compound must overcome its lattice energy, and the subsequent interaction between the ions and water molecules releases hydration energy. quora.com

The tetramethylammonium cation, with its positive charge, organizes surrounding water molecules, but its bulky, hydrophobic methyl groups interfere with the specific cage-like structuring required for hydrate formation. nih.govustc.edu.cn By using this compound in advanced spectroscopic and scattering experiments, scientists can gain a more detailed picture of how it alters the local water structure and the dynamics of hydrogen bonding, providing critical data to validate and refine molecular models of hydrate inhibition. ustc.edu.cn

Studies in Material Science and Colloidal Systems

In material science, quaternary ammonium salts like TMACl are investigated for their role as anti-agglomerants, a type of low-dosage hydrate inhibitor. nih.gov This application is directly related to the management of colloidal systems. Gas hydrates in a pipeline can be considered a colloidal dispersion, where solid hydrate particles are dispersed in a liquid hydrocarbon or aqueous phase. researchgate.net Without intervention, these particles can aggregate, leading to the formation of a solid plug. nih.gov

Quaternary ammonium salts act as cationic surfactants. nih.gov They adsorb onto the surface of the newly formed hydrate crystals, and their alkyl groups, being "hydrate-philic," modify the crystal growth. nih.gov This surface activity prevents the crystals from sticking together, keeping them as a fine, transportable slurry within the liquid phase rather than allowing them to form a macroscopic solid. nih.gov

The use of this compound in this area allows for high-contrast neutron scattering studies to probe the structure of the adsorbed surfactant layer on the hydrate crystals and its interaction with the surrounding solvent. This provides fundamental insights into the forces governing colloidal stability in these systems, aiding in the design of more effective anti-agglomerants for flow assurance in the energy industry. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Deuterated Quaternary Ammonium (B1175870) Compounds

The synthesis of deuterated compounds, while established, is an area ripe for innovation. Traditional methods for producing deuterated quaternary ammonium salts often involve complex, multi-step processes. Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic routes.

One promising direction is the exploration of novel catalytic systems. For instance, the use of single-site manganese catalysts has shown potential for the N-methylation of anilines using deuterated methanol, a process that could be adapted for the synthesis of various deuterated quaternary ammonium compounds. researchgate.net This approach offers high selectivity and functional group tolerance. researchgate.net Another area of development is flow synthesis systems. These systems, which can operate at ambient pressure and room temperature, offer a more environmentally friendly alternative to traditional batch processes by minimizing waste and allowing for the reuse of reagents like deuterated water (D2O). bionauts.jp For example, a novel membrane-type reactor has been developed for the electrochemical deuteration of compounds, demonstrating high reaction performance with introduction rates of 80-99% and yields of 80-98%. bionauts.jp

Furthermore, the development of methods for the direct and selective deuteration of C-H bonds is a significant goal. Techniques such as the Caglioti reaction, which involves the reduction of tosylhydrazones with hydride-donor reagents, are being refined to allow for milder reaction conditions and greater functional group tolerance. wikipedia.org These advancements are crucial for creating a wider and more complex range of deuterated standards, including those of quaternary ammonium compounds.

Advanced Spectroscopic Techniques for Probing Cation-Anion Interactions

The physicochemical properties and behavior of ionic compounds like Tetramethyl-d12-ammonium chloride are fundamentally governed by the interactions between their constituent cations and anions. Advanced spectroscopic techniques are providing unprecedented insights into these subtle yet critical forces.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for studying these interactions. The intramolecular vibrational modes of ions are sensitive to their local potential energy environments, which are defined by the coordination between cations and anions. optica.org By analyzing shifts in vibrational frequencies, researchers can deduce the strength and nature of these interactions. High-pressure FT-IR spectroscopy further allows for the investigation of how these interactions change under different conditions, revealing the critical role of the anion's ligands in modulating cation-anion interactions. optica.org For instance, studies on magnetic ionic liquids have shown that while ambient pressure spectra may be similar for different anions, their behavior under pressure can vary significantly, indicating different types of interactions. optica.org

Extractive electrospray ionization mass spectrometry (EESI-MS) is another valuable technique. It allows for the transfer of ionic liquids into the gas phase for analysis, providing information on the chemical composition, physicochemical properties, and supramolecular organization of these compounds. cdnsciencepub.com Interestingly, studies have shown that the signal intensity of the cation can be inversely correlated with the strength of the hydrogen bonding between the cation and anion. cdnsciencepub.com

The use of solvatochromic probes, such as Reichardt's Dye, in conjunction with spectroscopy offers another layer of understanding. nih.gov These probes can reveal specific interactions between the different parts of the probe and the cation and anion of the ionic liquid, providing a more detailed picture of the solvation environment at the molecular scale. nih.gov

Integration of Multi-Scale Computational Approaches with Experimental Data

The complexity of molecular interactions necessitates the use of powerful computational models to complement experimental findings. Multi-scale modeling, which combines different computational techniques to study phenomena across various length and time scales, is becoming an indispensable tool in the study of deuterated quaternary ammonium compounds. manchester.ac.ukdierk-raabe.com

This approach brings together a range of methods, from quantum mechanical calculations that describe the electronic structure and bonding at the atomic level, to molecular dynamics and Monte Carlo simulations that model the behavior of molecules over time. manchester.ac.uk Coarse-grained simulations can then be used to study larger systems and longer timescales by grouping atoms into larger units. manchester.ac.uk

Expansion of Analytical Methodologies and Reference Material Development

This compound and other deuterated compounds are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.comnih.gov Their use is critical for achieving the precision and accuracy required for quantitative analysis, compensating for matrix effects, and validating analytical methods. clearsynth.comaptochem.com

An ideal deuterated internal standard should have the same extraction recovery, ionization response, and chromatographic retention time as the analyte being quantified. aptochem.com The development of robust and reliable analytical methods often hinges on the availability of high-quality, well-characterized deuterated standards. nih.gov Therefore, a key area of future research is the expansion of the library of available deuterated compounds to serve as reference materials for a wider range of analytes.

The synthesis of these standards requires careful consideration of the position and number of deuterium (B1214612) atoms to ensure that the mass shift is sufficient to avoid interference from the natural isotopic distribution of the analyte. aptochem.com The ongoing development of new synthetic methodologies, as discussed in section 8.1, will play a crucial role in making a broader array of deuterated standards, including complex quaternary ammonium compounds, more accessible to the scientific community. Furthermore, there is a continuous need to develop and validate new analytical methods that utilize these standards for various applications, from biomedical research to environmental monitoring. nih.govresearchgate.net

Exploration of New Applications in Emerging Technologies

The unique properties of deuterated compounds, including this compound, position them for use in a variety of emerging technologies. The "kinetic isotope effect," where the stronger carbon-deuterium bond leads to slower metabolic breakdown, has been a key driver in the development of deuterated drugs with improved pharmacokinetic profiles. neulandlabs.com

Beyond pharmaceuticals, deuterated materials are finding applications in other high-tech fields. For example, deuterium can extend the lifespan of fiber-optic cables by reducing the rate of chemical reactions that lead to the deterioration of light transmission. isowater.com In the semiconductor industry, deuterium can improve the life cycle of microchips by protecting the chip circuitry from chemical erosion. isowater.com

The development of new quaternary ammonium compounds (QACs) is also an active area of research. rsc.org While traditional QACs are widely used as disinfectants, concerns about their environmental impact and potential for promoting antimicrobial resistance are driving the development of more environmentally friendly alternatives. biomedpharmajournal.orgrsc.org Novel QACs with enhanced biodegradability and reduced toxicity are being synthesized and evaluated. nih.gov For example, replacing the hydrophobic alkyl chains of traditional QACs with photodegradable moieties like phthalocyanine (B1677752) is one strategy being explored. nih.gov

As research into the fundamental properties and synthesis of deuterated quaternary ammonium compounds like this compound continues, so too will the exploration of their potential applications in diverse and innovative technologies.

Q & A

Q. Methodological Guidance

- Decomposition Risks : At elevated temperatures, it releases HCl gas and carbon oxides. Use fume hoods and gas scrubbers .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use NIOSH-approved respirators if aerosolized .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

- Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .

How can this compound be utilized as an internal standard in mass spectrometry-based quantitative assays?

Advanced Research Question

Its stable isotopic labeling minimizes matrix interference. Methodological steps include:

- Calibration Curves : Spiking samples with known concentrations of deuterated compound to correlate ion intensity ratios with analyte levels .

- Ion Suppression Mitigation : Deuterated internal standards correct for signal variations caused by co-eluting substances .

- Validation : Ensure deuterated and non-deuterated forms exhibit identical chromatographic retention times but distinct m/z values .

What are the implications of inorganic amine impurities (≤1.0%) in this compound for electrochemical studies?

Advanced Research Question

Impurities like residual trimethylamine or chloride salts can:

- Alter Conductivity : Compromise ionic strength measurements in electrolyte solutions .

- Interfere with Electrode Reactions : Act as unintended redox species in cyclic voltammetry .

Mitigation Strategies : - Pre-Use Purification : Recrystallization from anhydrous ethanol or column chromatography .

- Blank Experiments : Run control tests to quantify baseline impurity effects .

How does the deuterium content of this compound affect its hygroscopicity compared to non-deuterated analogs?

Methodological Guidance

Deuterated compounds often exhibit reduced hygroscopicity due to stronger hydrogen-deuterium bonds. However:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.